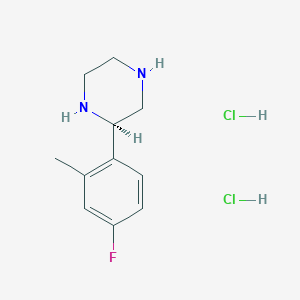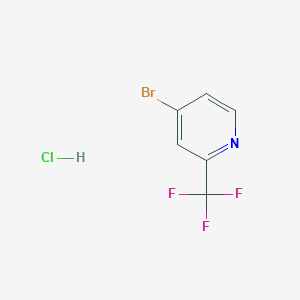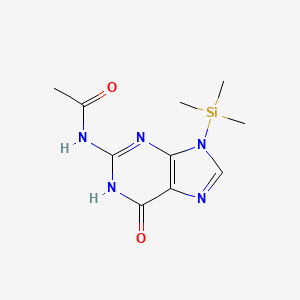
Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl-: is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids like DNA and RNA. This particular compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl- typically involves multi-step organic reactions. A common approach might include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The diethylaminomethyl and trimethyl groups can be introduced via alkylation reactions using reagents like diethylamine and methyl iodide under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Batch or continuous flow reactors: to manage reaction conditions efficiently.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl-: can undergo various chemical reactions, including:
Oxidation: This might involve reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents could include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.
Scientific Research Applications
Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl-:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl- exerts its effects would involve its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting replication or transcription processes.
Comparison with Similar Compounds
Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl-: can be compared with other purine derivatives such as:
Caffeine: A stimulant found in coffee and tea.
Theobromine: Found in chocolate, with milder stimulant effects.
Adenine: A fundamental component of DNA and RNA.
Uniqueness
The uniqueness of Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl- lies in its specific substituents, which may confer distinct chemical and biological properties compared to other purines.
Properties
CAS No. |
27979-66-4 |
|---|---|
Molecular Formula |
C13H21N5O |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
8-(diethylaminomethyl)-2,3,7-trimethylpurin-6-one |
InChI |
InChI=1S/C13H21N5O/c1-6-18(7-2)8-10-15-12-11(17(10)5)13(19)14-9(3)16(12)4/h6-8H2,1-5H3 |
InChI Key |
RZTXMGCVLRCWPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NC2=C(N1C)C(=O)N=C(N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


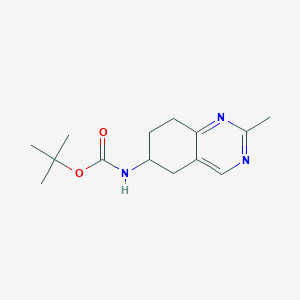
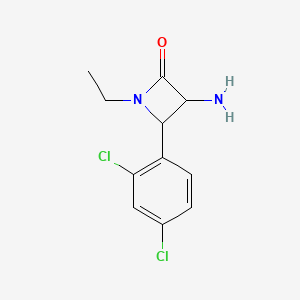
![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)

![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)



